3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable acylating agent to form the intermediate compound.
Cyclization: The intermediate is then subjected to cyclization reactions to form the benzotriazinone core.
Final Coupling: The final step involves coupling the piperazine derivative with the benzotriazinone core under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated benzotriazinone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine: Shares the piperazine ring with a methoxyphenyl group but lacks the benzotriazinone core.
Benzotriazinone Derivatives: Compounds with similar benzotriazinone cores but different substituents on the piperazine ring.
Uniqueness
3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to the combination of the piperazine ring with a methoxyphenyl group and the benzotriazinone core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C21H23N5O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H23N5O3/c1-29-17-8-6-16(7-9-17)24-12-14-25(15-13-24)20(27)10-11-26-21(28)18-4-2-3-5-19(18)22-23-26/h2-9H,10-15H2,1H3 |
InChI Key |
GGYFMQCSQCOGJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.